molecular formula C14H12ClNO4S B2951667 Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate CAS No. 896680-33-4

Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate

Cat. No.: B2951667
CAS No.: 896680-33-4
M. Wt: 325.76
InChI Key: KUTPPXULZWLKQC-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate: is a complex organic compound characterized by its molecular structure, which includes a thiophene ring, a chlorophenoxy group, and a carboxylate ester group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. The chlorophenoxy group is introduced through a substitution reaction, and the carboxylate ester group is formed by esterification.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may be used in assays to understand enzyme inhibition or receptor binding.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may interact with biological targets in ways that could be beneficial for treating various diseases.

Industry: In the industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate: is structurally similar to other thiophene derivatives and chlorophenoxy compounds.

  • 4-Chlorophenoxyacetic acid (4-CPA): Used as a herbicide, this compound shares the chlorophenoxy group but lacks the thiophene ring.

  • Methyl 2-(2-(4-chlorophenoxy)acetamido)benzoate: Another related compound with a benzene ring instead of thiophene.

Uniqueness: The presence of the thiophene ring in this compound distinguishes it from other similar compounds, giving it unique chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-19-14(18)11-6-7-21-13(11)16-12(17)8-20-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTPPXULZWLKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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